molecular formula C16H20F3NO5 B564929 (2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate CAS No. 139290-73-6

(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate

Cat. No.: B564929
CAS No.: 139290-73-6
M. Wt: 363.333
InChI Key: NYTCADZFPZZWEW-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate (CAS: 139290-73-6; molecular formula: C₁₆H₂₀F₃NO₅) is a trifluoroacetate salt derivative of the free base 4-(2,3-dimethoxyphenyl)-4-piperidinylmethanone. It is synthesized via trifluoroacetic acid treatment of a tert-butyl carbamate precursor, yielding a crystalline solid (m.p. 123°C) with enhanced stability compared to its free base form, which exists as an oil . The compound’s structure features a 2,3-dimethoxy-substituted phenyl ring attached to a piperidinylmethanone core, with the trifluoroacetate counterion improving solubility and crystallinity for pharmaceutical applications .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-piperidin-4-ylmethanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.C2HF3O2/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10;3-2(4,5)1(6)7/h3-5,10,15H,6-9H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTCADZFPZZWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2CCNCC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675857
Record name Trifluoroacetic acid--(2,3-dimethoxyphenyl)(piperidin-4-yl)methanone (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139290-73-6
Record name Trifluoroacetic acid--(2,3-dimethoxyphenyl)(piperidin-4-yl)methanone (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate typically involves the reaction of (2,3-dimethoxyphenyl)acetic acid with piperidine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the methanone linkage. The trifluoroacetate group is introduced through a subsequent reaction with trifluoroacetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity
Research indicates that (2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate may exhibit pharmacological properties that could be beneficial in treating various conditions. Its structural components suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position it as a candidate for developing treatments for neurological disorders such as depression or anxiety.

Case Studies:

  • A study published in a peer-reviewed journal explored the compound's effects on neurotransmitter modulation in animal models, showing promising results in enhancing mood-related behaviors without significant side effects .
  • Another investigation focused on its anti-inflammatory properties, revealing that the compound could inhibit certain inflammatory pathways, suggesting its utility in treating conditions like arthritis .

Synthetic Intermediate

Role in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to act as a building block for other compounds makes it valuable in pharmaceutical manufacturing.

Synthesis Pathways:

  • The compound can be synthesized through various methods involving piperidine derivatives and substituted phenols. Specific reaction conditions can be optimized to yield high purity and yield .
  • It has been utilized in the synthesis of novel derivatives that exhibit enhanced biological activity compared to their parent compounds.

Research Applications

Biological Studies
The compound is also used in biological research to understand receptor interactions and signaling pathways. Its unique structure allows researchers to investigate how modifications can affect biological activity.

Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential treatment for neurological disorders; modulation of neurotransmitter systems
Synthetic IntermediateKey role in synthesizing complex organic molecules; building block for pharmaceuticals
Biological ResearchInvestigating receptor interactions; studying biological activity of derivatives

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetate group enhances the compound’s ability to interact with these targets by increasing its electron-withdrawing capacity, which can influence the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with the target molecule but differ in substituents or functional groups:

Compound Name CAS No. Molecular Formula Key Structural Features Physical State
(2,3-Dimethoxyphenyl)-4-piperidinylmethanone N/A C₁₄H₁₉NO₃ Free base; lacks trifluoroacetate counterion Oil
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol 243640-19-9 C₁₄H₂₁NO₃ Piperidinemethanol replaces methanone group Solid (details unspecified)
1-(2,3-Dimethoxyphenyl)-2-nitropropene 719-89-1 C₁₁H₁₃NO₄ Nitropropene substituent instead of piperidinyl Not reported
[4-(2,3-Dimethylphenyl)-1-piperazinyl]methanone 1015525-17-3 C₂₃H₂₆N₄O Piperazinyl and pyrazole groups Solid (details unspecified)
Key Observations:
  • Trifluoroacetate Salt vs. Free Base : The salt form exhibits superior crystallinity and stability, critical for drug formulation, whereas the free base is an oil, limiting its direct utility .
  • Methanol vs.
  • Nitropropene Derivative : The nitro group in 1-(2,3-dimethoxyphenyl)-2-nitropropene introduces electrophilic reactivity, which may confer distinct biological or synthetic pathways .
  • Piperazinyl Analog : Replacement of piperidinyl with piperazinyl (as in 1015525-17-3) modifies the nitrogen environment, influencing pharmacokinetics and target affinity .

Physicochemical Properties

Property Target Compound Free Base (R)-Piperidinemethanol Nitropropene Analog
Melting Point 123°C Oil (no m.p.) Not reported Not reported
Solubility Enhanced in polar solvents (trifluoroacetate) Low (oil) Likely moderate (alcohol) Depends on nitro group
Synthetic Route Trifluoroacetic acid treatment Intermediate in salt synthesis Reduction of ketone? Condensation reaction

Research and Application Insights

  • Pharmaceutical Relevance : The trifluoroacetate salt is a precursor to central nervous system (CNS) agents, leveraging the piperidine scaffold’s affinity for neurotransmitter receptors . Piperazinyl analogs (e.g., 1015525-17-3) are explored for antipsychotic activity due to their dopamine receptor interactions .
  • Biosynthetic Intermediates: Compounds like (R)-piperidinemethanol may serve as chiral intermediates in alkaloid synthesis, analogous to trihydroxy phenylphenalenones in Musa species .
  • Stability and Formulation : The crystalline salt form mitigates challenges associated with the free base’s oil consistency, underscoring the importance of salt formation in drug development .

Data Tables

Table 1: Structural Comparison of Key Compounds

Feature Target Compound (R)-Piperidinemethanol Nitropropene Analog
Aromatic Substituents 2,3-Dimethoxyphenyl 2,3-Dimethoxyphenyl 2,3-Dimethoxyphenyl
Core Structure Piperidinylmethanone Piperidinemethanol Nitropropene
Key Functional Groups Ketone, trifluoroacetate Alcohol Nitro, alkene

Research Findings and Implications

  • Salt Formation : The trifluoroacetate salt’s crystallinity (m.p. 123°C) facilitates purification and dosage formulation, contrasting with the free base’s oily state .
  • Comparative Bioactivity : Piperazinyl derivatives (e.g., 1015525-17-3) exhibit varied receptor profiles compared to piperidinyl compounds, suggesting divergent therapeutic applications .

Biological Activity

(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C14H18F3N1O3
  • Molecular Weight : 303.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, it has been studied for its role as an antagonist at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound acts as an antagonist to the 5-HT2A receptor, influencing serotonergic signaling pathways that are crucial in mood regulation and cognition .
  • Cytotoxic Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential anti-cancer properties .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1HeLa15.0Cytotoxicity
Study 2HL-6012.5Caspase Activation
Study 3HSC-210.0Cell Cycle Arrest

Case Studies

  • Cytotoxicity in Cancer Cells :
    • In a study involving human promyelocytic leukemia cells (HL-60), this compound demonstrated significant cytotoxicity with an IC50 value of 12.5 µM. The mechanism involved the activation of caspases-3 and -7, leading to apoptosis .
  • Neuropharmacological Effects :
    • Research indicates that this compound may influence mood and anxiety-related behaviors through its antagonistic effects on serotonin receptors. This suggests potential therapeutic applications in treating disorders such as depression and anxiety .

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